2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a cyclopropyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopropyl intermediate. The key steps include:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole, known for their antimicrobial activities.
Uniqueness
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is unique due to the combination of its structural features, including the thiophene ring, cyclopropyl group, and sulfonamide moiety
Properties
IUPAC Name |
2-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYIECJXMXQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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